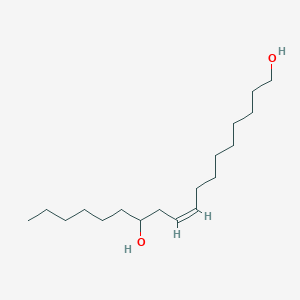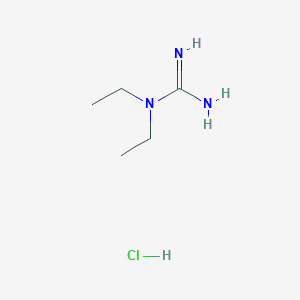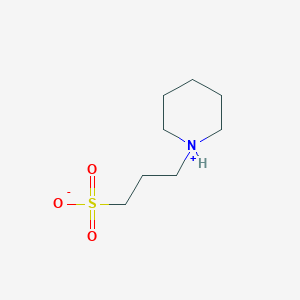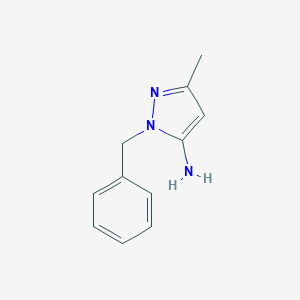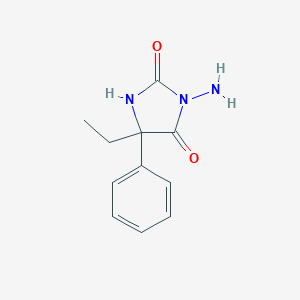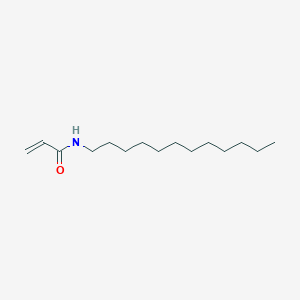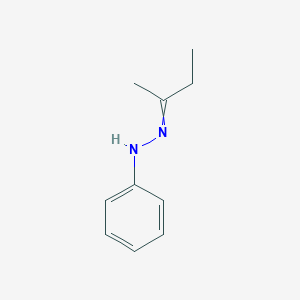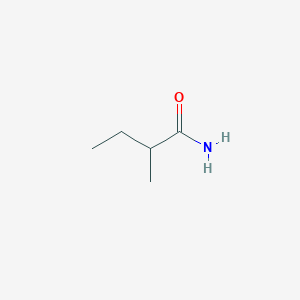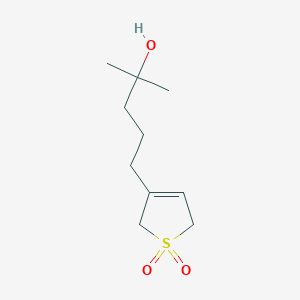
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulindac sulfide, which is a nonsteroidal anti-inflammatory drug (NSAID). However,
Mécanisme D'action
The mechanism of action of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX activity, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can reduce inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide in lab experiments is its ability to inhibit COX activity, which can be useful in studying inflammation, pain, and fever. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, studies are needed to determine the toxicity of this compound and its derivatives to ensure their safety in various applications.
In conclusion, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has potential applications in various fields such as cancer research, material science, and organic chemistry. Its ability to inhibit COX activity and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of sulindac with thionyl chloride to form sulindac chloride, which is then treated with sodium hydride and 1,4-dioxane to form 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide.
Applications De Recherche Scientifique
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic chemistry.
Propriétés
Numéro CAS |
1135-22-4 |
|---|---|
Nom du produit |
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide |
Formule moléculaire |
C10H18O3S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
Clé InChI |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
SMILES canonique |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Autres numéros CAS |
1135-22-4 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



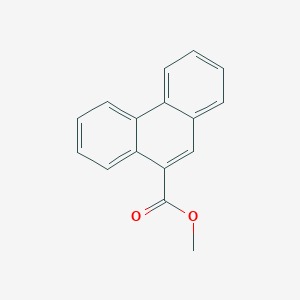
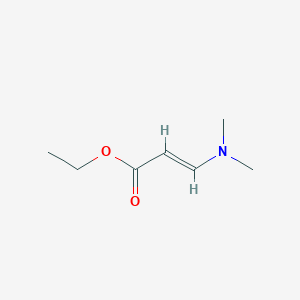
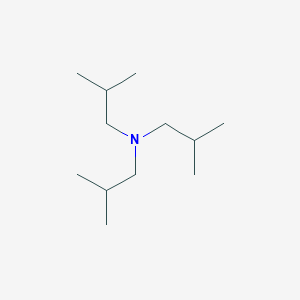
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

